molecular formula C10H8FN3O2 B2596210 1-(4-fluorobenzyl)-4-nitro-1H-pyrazole CAS No. 898052-77-2

1-(4-fluorobenzyl)-4-nitro-1H-pyrazole

Cat. No. B2596210
M. Wt: 221.191
InChI Key: QJQZITCHBPNXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-fluorobenzyl)-4-nitro-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a nitro group (-NO2) and a fluorobenzyl group. The presence of these functional groups could give this compound unique chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring, the nitro group, and the fluorobenzyl group would all contribute to its structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group is often involved in redox reactions, while the fluorobenzyl group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorine atom could affect its reactivity and the strength of its intermolecular forces .

Scientific Research Applications

Results

Pharmacology

Results

Materials Science

Results

Environmental Science

Results

Biology

Results

Forensic Science

Results

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methods

Results: The 19F NMR spectra are typically first-order in nature, simplifying analysis and providing rich information on molecular structure and chemical environment .

Radiopharmaceuticals

Methods

Results: The radiotracer demonstrated high brain uptake and extremely high brain-to-blood ratios in biodistribution studies, indicating its potential for imaging σ1 receptors in conditions like Alzheimer’s disease .

Lithium-Ion Batteries

Methods

Results: The use of this compound has shown to improve the kinetics of lithium-ion transfer, enhancing the overall efficiency and lifespan of the batteries .

Anticancer Research

Results

Some derivatives have exhibited significant potency, with low IC50 values, indicating strong anticancer potential. They also appear to activate intracellular apoptosis pathways, which is a desirable mechanism of action for anticancer drugs .

Synthetic Cannabinoid Research

Methods

Results: The research provides critical insights into the biological effects and potential risks associated with these synthetic compounds, which are often more potent than natural THC .

Radiopharmaceutical Development

Methods

Results: The radiotracers demonstrate high brain uptake and specificity for σ1 receptors, making them suitable for imaging studies related to Alzheimer’s disease and other neurological disorders .

Future Directions

The future directions for the study of this compound would depend on its potential applications. If it shows promise in areas such as pharmaceuticals or materials science, further studies could focus on optimizing its synthesis, understanding its properties, and exploring its uses .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQZITCHBPNXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-4-nitro-1H-pyrazole

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